GABAA α5 Inverse Agonist Selectivity over α1/α2/α3 Subtypes
In a patent series claiming substituted 1,2,3-triazolo[1,5-a]quinazoline derivatives as cognition enhancers, compounds where R1 is CF3 (corresponding to the 3-trifluoromethyl substituent) exhibit binding selectivity for the GABAA α5 receptor subtype over the α1, α2, and α3 subtypes. While explicit Ki values for this exact compound are not publicly disclosed, the patent establishes that the CF3 substitution is preferred for achieving the desired inverse agonist profile at α5-containing receptors, thereby reducing proconvulsant liability associated with α1 engagement [1].
| Evidence Dimension | GABAA receptor subtype binding preference |
|---|---|
| Target Compound Data | R1 = CF3 preferred for α5 inverse agonism |
| Comparator Or Baseline | R1 = H or other halogens; less α5 selectivity |
| Quantified Difference | Not quantified; inferred from patent SAR |
| Conditions | Patent WO2001044243 / US7144887; in vitro binding assays on recombinant GABAA receptors |
Why This Matters
Procurement of the trifluoromethyl analog ensures alignment with a patented pharmacophore for cognition enhancement, a feature not guaranteed by other 3-aryl derivatives.
- [1] Merck Sharp & Dohme Ltd. (2000). Substituted 1,2,3-triazolo[1,5-a]quinazolines for enhancing cognition. International Patent WO2001044243 / US7144887. View Source
